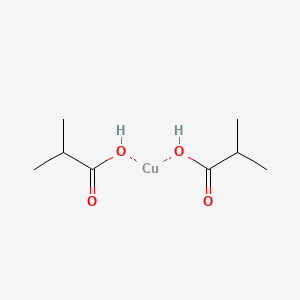

Copper(II)i-butyrate

説明

Significance and Research Context of Copper(II) Carboxylates

Copper(II) carboxylates are a class of coordination compounds that have garnered considerable attention in the scientific community. Their significance stems from their diverse structural arrangements, which can range from mononuclear to binuclear and polynuclear structures, dictated by the coordination modes of the carboxylate ligands. iucr.org A common structural motif is the dinuclear "paddle-wheel" structure, first definitively identified in copper(II) acetate (B1210297), where two copper(II) ions are bridged by four carboxylate ligands. nih.gov This arrangement often leads to interesting magnetic properties, specifically antiferromagnetic coupling between the metal centers. analis.com.my

The versatility of copper(II) carboxylates is further enhanced by their ability to coordinate with additional ligands, such as nitrogen-donor molecules, which can modify their structural and electronic properties. iucr.orgnih.gov These compounds serve as valuable models for understanding metal-metal interactions, magnetic exchange phenomena, and the active sites of various metalloenzymes. ajol.info Furthermore, they have practical applications as catalysts in organic synthesis and as precursors for the chemical vapor deposition of copper films.

Historical Overview of Fundamental Investigations

The study of copper carboxylates has a rich history, with early investigations into metal-organic compounds dating back to the 19th and early 20th centuries. A pivotal moment in this field was the crystallographic determination of the dimeric paddle-wheel structure of copper(II) acetate. This discovery established a fundamental structural paradigm for many copper(II) carboxylates, including copper(II) i-butyrate.

In the 1970s, mass spectrometric studies provided crucial insights into the gas-phase behavior and thermal decomposition of copper carboxylates. These investigations revealed that upon heating, copper(II) carboxylates can decompose to form volatile copper(I) carboxylate species. Specifically, dimeric copper(I) isobutyrate was identified as a product of the thermal decomposition of copper(II) i-butyrate. These foundational studies on the thermal stability and reactivity of copper carboxylates have paved the way for their modern applications, particularly in materials science.

Scope and Academic Relevance of Copper(II) i-Butyrate Studies

Its dimeric structure provides a model system for studying magnetic exchange coupling between copper(II) centers. The thermal decomposition of copper(II) i-butyrate is of particular interest due to its potential in materials synthesis, including its use as a precursor in chemical vapor deposition processes for creating metallic copper films. Research has shown that the controlled thermal decomposition can lead to the formation of copper(I) isobutyrate intermediates, which possess different properties from the parent copper(II) compound. Furthermore, copper(II) i-butyrate has found applications in catalysis for organic reactions and in biological studies as a model to understand copper's role in biological systems.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

copper;2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDVTSVMVUHJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O.CC(C)C(=O)O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Preparation Techniques

Direct Neutralization Routes

Direct neutralization represents the most common and straightforward method for preparing copper(II) isobutyrate. This approach is based on the classic acid-base reaction between a copper(II) source and isobutyric acid.

The fundamental reaction involves combining a copper(II) base, such as copper(II) hydroxide (B78521) or copper(II) oxide, with isobutyric acid. The acid neutralizes the base, leading to the formation of the copper(II) isobutyrate salt and water. A typical reaction is:

Cu(OH)₂ + 2(CH₃)₂CHCOOH → Cu((CH₃)₂CHCOO)₂ + 2H₂O

To ensure the reaction goes to completion, an excess of the copper(II) oxide or hydroxide is often used. stackexchange.com The mixture is typically heated in a suitable solvent, such as ethanol (B145695) or water, to facilitate the reaction. researchgate.net After the reaction is complete, any excess, unreacted solid copper base is removed by filtration. stackexchange.com The desired product, copper(II) isobutyrate, is then isolated from the filtrate, usually by evaporation of the solvent to induce crystallization. stackexchange.com

Research has also explored methods to improve reaction kinetics. The use of alkali metal alcoholates, like sodium ethoxide, can enhance the rate of direct neutralization reactions by stabilizing the transition states involved in the salt formation. However, this introduces catalysts that may need to be neutralized or removed in subsequent purification steps, adding complexity to the process. A primary challenge in this method is the potential for residual isobutyric acid to remain as an impurity, often necessitating recrystallization of the final product to achieve high purity.

Table 1: Comparison of Direct Neutralization Reactants

| Copper(II) Source | Reactant | Typical Solvent | Key Process Steps |

|---|---|---|---|

| Copper(II) Hydroxide | Isobutyric Acid | Water, Ethanol | Heating, Filtration, Crystallization |

| Copper(II) Oxide | Isobutyric Acid | Methanol, Ethanol | Refluxing, Filtration, Crystallization organic-chemistry.org |

Aerobic Oxidation Approaches for Carboxylate Complex Formation

Aerobic oxidation methods provide an alternative route to copper(II) carboxylates, utilizing molecular oxygen, typically from air, as the primary oxidant. These processes are of interest due to their use of environmentally benign and inexpensive oxidants. rsc.org While not as commonly cited specifically for copper(II) isobutyrate, the principles are well-established in copper chemistry. nih.gov

In this approach, a copper source in a lower oxidation state, such as copper(0) metal or a copper(I) salt, can be oxidized to copper(II) in the presence of isobutyric acid. The general scheme involves the copper-catalyzed activation of oxygen. Catalytic systems, such as those involving Cu(I) salts (e.g., CuI) with a supporting ligand (e.g., L-proline), have been shown to be effective for the aerobic synthesis of various carboxylic acids. nih.gov A plausible pathway for copper(II) isobutyrate synthesis would involve the reaction of copper powder with isobutyric acid under an oxygen or air atmosphere.

2Cu + 4(CH₃)₂CHCOOH + O₂ → 2Cu((CH₃)₂CHCOO)₂ + 2H₂O

The reaction conditions, including solvent, temperature, and the potential use of co-catalysts, are critical for achieving good yields and preventing the formation of undesired byproducts. nih.govrsc.org For instance, certain copper-catalyzed aerobic oxidations are performed at room temperature. rsc.org The key advantage is the atom economy and the clean nature of the oxidant, with water being the primary byproduct. rsc.org However, controlling the reaction to prevent over-oxidation or the formation of copper oxides can be a challenge.

Solid-Phase Synthesis Protocols for Controlled Morphology

Controlling the physical form, such as particle size and shape, of copper(II) isobutyrate is crucial for certain applications. Solid-phase synthesis protocols, particularly suspension polymerization, offer a method to produce materials with defined morphology.

One such technique is the preparation of copper(II) ion-imprinted polymers (IIPs). researchgate.net In this process, a complex of the target ion (copper(II)) is formed with functional monomers. This complex is then polymerized with a high degree of cross-linking. Subsequent removal of the copper(II) template ion leaves behind cavities that are specifically shaped to re-bind copper ions. While the primary goal is often creating selective adsorbents, the initial polymerization step is a method of forming a solid copper-containing material with a controlled structure.

The synthesis involves:

Complex Formation : Copper(II) ions (from a salt like copper(II) sulfate) are complexed with functional monomers (e.g., 4-vinylpyridine, methacrylic acid) in a porogen (a solvent like toluene). researchgate.net

Polymerization : A cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) and an initiator are added, and the mixture is polymerized, often in a suspension, to form microbeads of a controlled size. researchgate.net

Template Removal : The copper(II) ion is leached from the solid polymer matrix, typically with an acid. researchgate.net

This method yields solid polymer beads containing the copper complex with a specific size and shape, demonstrating a protocol for morphological control. researchgate.net

Solvent-Free Crystallization Techniques

Solvent-free or minimal-solvent techniques are gaining importance in chemical synthesis as part of a move towards greener chemical processes. For the crystallization of copper carboxylates, supercritical fluid technology offers a promising approach.

The Supercritical Antisolvent (SAS) technique can be used for the simultaneous crystallization and micronization of compounds like copper carboxylates. researchgate.net In this process:

The solute (copper(II) isobutyrate) is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol).

This solution is sprayed into a chamber containing a supercritical fluid, most commonly carbon dioxide (CO₂), which acts as the antisolvent.

Because the organic solvent is highly soluble in the supercritical CO₂ but the solute is not, the solute rapidly precipitates as the solvent is extracted.

This technique allows for fine control over particle size and morphology by adjusting parameters such as pressure, temperature, and concentration. Research on the closely related copper(II) propanoate has demonstrated the feasibility of using the SAS technique to produce crystalline adducts. researchgate.net Another common, though less technologically advanced, method is slow evaporation, where the solvent is allowed to evaporate gradually from a saturated solution, promoting the growth of well-defined crystals. mdpi.com

Purity Assessment and Stoichiometric Validation in Synthesis

Ensuring the purity and correct stoichiometry of synthesized copper(II) isobutyrate is essential for its use in further research or applications. A combination of analytical and spectroscopic techniques is employed for this purpose.

Purity Assessment: The purity of a copper(II) isobutyrate sample is typically evaluated by checking for the presence of starting materials or byproducts.

Recrystallization : This is a fundamental purification technique used to remove soluble impurities, such as residual isobutyric acid.

Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of the isobutyrate ligand by identifying its characteristic carboxylate (COO⁻) stretching vibrations, which typically appear around 1600 cm⁻¹. Ultraviolet-Visible (UV-Vis) spectroscopy can confirm the presence of the copper(II) ion in its expected coordination environment through the observation of d-d electronic transitions.

Electrodeposition : For a quantitative measure of copper content, electrodeposition techniques can be employed. Following ASTM E53 guidelines, the sample is dissolved in an acid mixture, and the copper is electrolytically deposited onto a tared platinum cathode. The mass difference of the cathode gives the amount of plated copper, allowing for a high-accuracy purity determination. atslab.com

Stoichiometric Validation: Stoichiometric validation confirms that the synthesized compound has the correct molecular formula, C₈H₁₄CuO₄.

Elemental Analysis : This is one of the most direct methods for determining the mass percentages of carbon, hydrogen, and copper in the compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula. This technique is routinely used to confirm the composition of newly synthesized coordination complexes. researchgate.netmdpi.com

Titration : Potentiometric titrations can be used to validate the stoichiometric ratio of copper to isobutyrate. nih.gov This involves titrating the complex to determine the amount of ligand or metal ion present.

Spectrophotometry : A spectrophotometric method can be developed where the absorbance of the copper(II) isobutyrate complex is measured at a specific wavelength. By constructing a calibration curve, the concentration of copper can be determined, and the metal-to-ligand ratio can be confirmed, which for copper(II) isobutyrate is expected to be 1:2. researchgate.net

Table 2: Analytical Techniques for Characterization of Copper(II) Isobutyrate

| Technique | Purpose | Information Obtained |

|---|---|---|

| FT-IR Spectroscopy | Functional Group Identification | Presence of carboxylate (COO⁻) and alkyl groups. |

| UV-Vis Spectroscopy | Electronic Structure | Confirmation of Cu(II) oxidation state via d-d transitions. |

| Elemental Analysis | Stoichiometric Validation | Experimental percentages of C, H, Cu to confirm formula. mdpi.com |

| Electrodeposition | Purity Assessment | Quantitative determination of copper content. atslab.com |

| Potentiometric Titration | Stoichiometric Validation | Determination of metal-to-ligand molar ratio. nih.gov |

| X-ray Diffraction | Structural Analysis | Determination of crystal structure and solid-state packing. researchgate.netrsc.org |

Iii. Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the precise determination of the molecular and crystal structure of compounds. This technique has been pivotal in revealing the detailed solid-state architecture of copper(II) carboxylates, including copper(II) isobutyrate.

In copper(II) isobutyrate, the copper(II) ions are found in a distinct coordination environment. Each copper(II) center is coordinated to four oxygen atoms from four bridging isobutyrate ligands in the equatorial plane. mdpi.com The coordination sphere is typically completed by an axial interaction, often with an oxygen atom from a neighboring molecule or a solvent molecule, leading to a distorted square pyramidal or octahedral geometry. mdpi.comresearchgate.net This coordination geometry is a common feature among copper(II) carboxylates. researchgate.net The Cu-O bond lengths in the equatorial plane are typically in the range of 1.95 to 1.97 Å. nih.gov The axial Cu-O bonds, when present, are notably longer. nih.gov The magnetic properties of these complexes, which often exhibit antiferromagnetic coupling, are a direct consequence of this coordination environment and the proximity of the copper centers.

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| Cu-O (equatorial) | 1.95 - 1.97 | nih.gov |

| Cu-O (axial) | > 2.1 | nih.gov |

| Cu-Cu | ~2.6 |

The isobutyrate ligands in copper(II) isobutyrate adopt a syn-syn bridging mode, where each carboxylate group bridges two different copper(II) centers. mdpi.com This specific bridging fashion is characteristic of the paddle-wheel structure observed in many copper(II) carboxylates. nih.gov The two oxygen atoms of the carboxylate group coordinate to two adjacent copper ions, forming a stable dimeric unit. Infrared spectroscopy can be used to confirm this bridging mode, as the difference in the asymmetric and symmetric COO stretching frequencies is characteristic of the syn-syn bridging arrangement. mdpi.com

The most prominent structural feature of copper(II) isobutyrate is the formation of dimeric "paddle-wheel" motifs. In this arrangement, two copper(II) ions are held in close proximity by four bridging isobutyrate ligands. The copper atoms are located at the axial positions of this cage-like structure, with the four carboxylate groups arranged around them, resembling a paddle wheel. The Cu-Cu distance within these dimers is typically around 2.6 Å, a distance that allows for significant magnetic exchange interactions between the two metal centers, leading to antiferromagnetic coupling. This paddle-wheel structure is a recurring and well-studied motif in the coordination chemistry of copper(II) carboxylates. researchgate.net

While the fundamental building block of copper(II) isobutyrate is the dimeric paddle-wheel unit, these dimers can further self-assemble into higher-order structures. nih.gov In some cases, these paddle-wheel units can be linked by additional ligands or intermolecular interactions to form one-dimensional (1D) coordination polymers. nih.govresearchgate.net The nature of these extended structures is influenced by factors such as the solvent used for crystallization and the presence of co-ligands. acs.org These supramolecular assemblies are stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, has been observed in the broader family of copper(II) alkanoates. researchgate.netresearchgate.net Different polymorphs arise from variations in the packing of the molecular units and the arrangement of the alkyl chains. researchgate.net While specific studies on the polymorphism of copper(II) isobutyrate are not extensively detailed in the provided results, the potential for different crystalline forms exists. Conformational analysis of the isobutyrate ligands would reveal any flexibility in their orientation within the crystal lattice, which could also contribute to the formation of different polymorphs or pseudo-polymorphs. acs.org The study of polymorphism is important as different crystalline forms can exhibit distinct physical properties.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and obtain information about the crystal structure of a solid material. In the context of copper(II) isobutyrate, PXRD plays a crucial role in confirming the synthesis of the correct compound and assessing its polymorphic nature.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and with particular intensities. For copper(II) isobutyrate, the experimental PXRD pattern is compared with a reference pattern, either from a crystallographic database or a pattern simulated from single-crystal X-ray diffraction data, to confirm its identity.

The purity of a synthesized batch of copper(II) isobutyrate can also be assessed using PXRD. The presence of sharp, well-defined peaks corresponding to the known phase of copper(II) isobutyrate and the absence of peaks from potential impurities or starting materials indicate a high degree of phase purity. While specific, detailed PXRD data for copper(II) isobutyrate is not widely available in publicly accessible literature, the general methodology for such analysis is well-established for copper carboxylates and other coordination complexes.

Interactive Data Table: Hypothetical PXRD Data for a Crystalline Phase of Copper(II) i-butyrate

Since specific experimental data for copper(II) isobutyrate is not readily found in the searched literature, the following table is a hypothetical representation of what a PXRD dataset would look like. This illustrates the type of information obtained from a PXRD experiment.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 60 |

| 25.6 | 3.48 | 70 |

| 28.9 | 3.09 | 30 |

Note: This data is for illustrative purposes only and does not represent actual experimental values for Copper(II) i-butyrate.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms are known as polymorphs and can exhibit distinct physical and chemical properties. The study of polymorphism in copper(II) alkanoates has revealed that these compounds can exhibit complex thermal behaviors, including monotropic polymorphism where one form is always more stable than the others. researchgate.netrsc.org

While specific studies on the polymorphic phase transitions of copper(II) isobutyrate are not detailed in the available search results, the investigation of such phenomena would typically involve variable-temperature PXRD in conjunction with thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can detect phase changes that occur upon heating or cooling, which would be observable as changes in the PXRD pattern. For instance, a transition from one polymorphic form to another would result in a different set of diffraction peaks.

Historical studies on the thermal decomposition of copper(II) carboxylates, including copper(II) isobutyrate, indicate that they can decompose to form copper(I) species, a process that can be monitored by thermal analysis methods. However, specific data linking these thermal events to solid-state polymorphic transitions in copper(II) isobutyrate remains elusive in the reviewed literature.

Interactive Data Table: Hypothetical Polymorphic Transition Data for Copper(II) i-butyrate

The following table illustrates the kind of data that would be collected to describe a polymorphic transition.

| Temperature (°C) | Polymorphic Form | Key PXRD Peaks (2θ) | Notes |

| 25 | Form I | 10.5, 12.8, 15.2 | Stable at room temperature. |

| 150 | Form II | 11.2, 14.5, 18.8 | Transition observed upon heating. |

Note: This data is for illustrative purposes only and does not represent actual experimental values for Copper(II) i-butyrate.

Iv. Advanced Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like copper(II) isobutyrate, the focus is often on the d-d electronic transitions of the central metal ion, which are sensitive to the coordination geometry and ligand field strength.

The copper(II) ion has a d⁹ electronic configuration, which gives rise to electronic transitions between d-orbitals. These transitions, known as d-d or ligand field transitions, are typically observed in the visible region of the electromagnetic spectrum and are responsible for the characteristic colors of Cu(II) complexes. aakash.ac.in For copper(II) isobutyrate, a broad, low-intensity absorption band is typically identified in the 600–800 nm range. This absorption corresponds to the excitation of an electron from the lower energy d-orbitals to the singly occupied d(x²-y²) orbital of the Cu(II) ion. While these transitions are formally forbidden by the Laporte rule, they become partially allowed through vibronic coupling or in complexes that lack a center of symmetry, resulting in weak absorption bands. libretexts.org

Table 1: UV-Vis Spectroscopic Data for Copper(II) Isobutyrate

| Transition Type | Typical Absorption Maximum (λ_max) | Region |

| d-d Electronic Transition | 600 - 800 nm | Visible |

| Data sourced from reference . |

The energy and position of the d-d transition band are highly dependent on the geometry of the coordination sphere around the Cu(II) ion. Copper(II) isobutyrate typically adopts a dinuclear "paddle-wheel" structure, where two copper atoms are bridged by four isobutyrate ligands. In this arrangement, each copper ion is in a square pyramidal environment, coordinated to four oxygen atoms from the carboxylate groups in the basal plane and often a fifth, axial ligand (like a water molecule or an oxygen from a neighboring dimer).

The broad d-d band observed around 600-800 nm is characteristic of this five-coordinate, square pyramidal or distorted octahedral geometry. bch.ro By contrast, a four-coordinate square-planar geometry, as seen in some copper(II) Schiff base complexes, would typically exhibit a higher energy d-d transition, often in the 550-600 nm range. bch.ro Therefore, the position of the λ_max in the UV-Vis spectrum serves as a diagnostic tool to confirm the paddle-wheel structural motif and the associated coordination environment of the copper(II) centers in the isobutyrate complex.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups and probing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For copper(II) isobutyrate, it provides crucial information on the coordination of the carboxylate ligand and the metal-oxygen bonds.

The most informative region in the FT-IR spectrum of copper(II) isobutyrate involves the stretching vibrations of the carboxylate (COO⁻) group. The free isobutyrate anion exhibits a strong asymmetric stretching vibration (ν_as(COO⁻)) and a symmetric stretching vibration (ν_s(COO⁻)). Upon coordination to the copper(II) ion, the positions of these bands shift significantly.

In the spectrum of the complex, the asymmetric stretch typically appears around 1600 cm⁻¹, while the symmetric stretch is found at a lower frequency. The separation between these two frequencies, Δν = [ν_as(COO⁻) - ν_s(COO⁻)], is a critical diagnostic parameter for determining the coordination mode of the carboxylate ligand. For the bridging bidentate coordination found in the paddle-wheel structure of copper(II) isobutyrate, the Δν value is generally smaller than that of the free ion but larger than that for a chelating bidentate mode. ajol.infonih.gov This difference is used to confirm the bridging nature of the isobutyrate ligands.

The direct vibration of the bond between the copper ion and the oxygen atoms of the carboxylate ligands occurs in the far-infrared region of the spectrum. These metal-oxygen (Cu-O) stretching vibrations provide direct evidence of coordination. For dimeric copper(II) carboxylates, including copper(II) butyrate (B1204436) and its analogs, isotopically sensitive bands assignable to Cu-O stretching modes are observed in the 300-400 cm⁻¹ region. cdnsciencepub.com Other sources report a characteristic Cu-O bond vibration at approximately 450 cm⁻¹. The presence of these bands confirms the formation of the coordination complex.

High-resolution FT-IR spectra of crystalline copper(II) carboxylates, such as copper(II) propionate (B1217596) and butyrate, often reveal splittings in certain vibrational bands. tandfonline.comtandfonline.com This phenomenon is particularly evident in the bands associated with the vibrational modes of the alkyl groups (the isobutyl part in this case). tandfonline.comcapes.gov.br

These band splittings arise from the presence of crystallographically non-equivalent carboxylate ligands within the unit cell of the crystal. tandfonline.comtandfonline.com In the solid state, the packing of the dinuclear units can lead to slight differences in the environment and conformation of the isobutyrate chains. As a result, a single vibrational mode for an isolated molecule can split into multiple components in the crystal spectrum, reflecting the different environments of the ligands. This fine structure in the FT-IR spectrum is a sensitive probe of the solid-state structure and the packing arrangement within the crystal lattice.

Table 2: Characteristic FT-IR Vibrational Frequencies for Copper(II) Isobutyrate and Related Carboxylates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | ~1600 | Indicates coordination of the carboxylate group; used to determine Δν. |

| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | ~1420-1450 core.ac.ukacs.org | Indicates coordination of the carboxylate group; used to determine Δν. |

| Metal-Oxygen Stretch (ν(Cu-O)) | 300 - 450 cdnsciencepub.com | Direct evidence of the coordinate bond between the copper ion and the carboxylate oxygen atoms. |

| Note: Wavenumbers for symmetric stretches are based on data for similar copper(II) carboxylates. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) ion, direct high-resolution NMR studies on the entire copper(II) isobutyrate molecule are challenging. The unpaired electron on the copper ion leads to significant line broadening, often rendering the signals from nearby nuclei unobservable. marquette.edu However, NMR spectroscopy remains a valuable tool for characterizing the isobutyrate ligand itself and for probing the magnetic interactions within the dinuclear copper core.

Proton and Carbon NMR for Ligand Characterization

To understand the structure of the isobutyrate ligand that coordinates to the copper(II) center, NMR studies are typically performed on the diamagnetic isobutyric acid or its salts.

¹H NMR: The proton NMR spectrum of isobutyric acid shows characteristic signals that can be assigned to the different protons in the molecule. chemicalbook.com The chemical shifts are influenced by the electronic environment of the protons. libretexts.org

| Assignment | Chemical Shift (ppm) |

| -COOH | ~11.88 |

| -CH- | ~2.58 |

| -CH₃ | ~1.20 |

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the isobutyrate ligand.

| Assignment | Chemical Shift (ppm) |

| C=O | ~177 |

| -CH- | ~34 |

| -CH₃ | ~19 |

These reference spectra are crucial for confirming the integrity of the isobutyrate ligand before and after its coordination to the copper(II) ion. While direct NMR of the paramagnetic copper(II) isobutyrate is not feasible for routine structural elucidation, techniques have been developed to study paramagnetic molecules, which can provide insights into the electronic and magnetic properties. researchgate.netresearchgate.net

Application of NMR to Study Magnetic and Structural Properties in Coupled Metal Centers

In dinuclear copper(II) complexes, the two paramagnetic Cu(II) ions are often antiferromagnetically coupled. This coupling can lead to a diamagnetic ground state, which, in principle, allows for the observation of NMR signals. The temperature dependence of the chemical shifts of the ligand protons can be used to study the magnetic susceptibility of the complex in solution. This provides a method to determine the strength of the magnetic coupling (the -2J value) between the copper centers in solution. scispace.comacs.org For instance, variable-temperature ¹H NMR studies on binuclear copper(II) complexes have shown that the hyperfine shifted signals follow a Curie behavior, allowing for the determination of the exchange coupling constant in solution. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for studying the gas-phase chemistry of copper(II) isobutyrate, providing information on its thermal decomposition, fragmentation pathways, and the nature of the resulting ions.

Fragmentation Pathways and Ion Analysis in Vapour Phase

Early mass spectrometric studies in the 1970s revealed that copper(II) carboxylates, including copper(II) isobutyrate, undergo thermal decomposition to produce volatile copper(I) carboxylate species. The fragmentation of these copper(I) species in the mass spectrometer depends on the nature of the carboxylate ligand. For alkyl carboxylates like isobutyrate, the mass spectra are typically dominated by even-electron fragment ions. cdnsciencepub.com

A common fragmentation pathway involves the initial loss of a carboxylate radical (RCO₂·) from the dimeric copper(I) carboxylate molecular ion. cdnsciencepub.com Subsequent fragmentation can occur through the loss of CO₂ or other small molecules. cdnsciencepub.combeilstein-journals.org The fragmentation of the carboxylate ligand itself can also be observed. beilstein-journals.org

Identification of Dimeric, Trimeric, and Tetrameric Ions

Mass spectrometry has been instrumental in identifying the oligomeric nature of copper carboxylates in the gas phase. Studies have confirmed that copper(I) isobutyrate, formed from the thermal decomposition of copper(II) isobutyrate, is dimeric in the vapor phase. cdnsciencepub.com The presence of ions corresponding to [Cu₂(O₂CR)₂]⁺ and its fragments are characteristic in the mass spectra of these compounds.

More recent studies using techniques like electrospray ionization (ESI) mass spectrometry have shown the formation of larger aggregates. For example, in studies of copper-peptide complexes, oligomeric species such as [3M+2Cu-3H]⁺ and [4M+3Cu-5H]⁺ have been observed, indicating the tendency of copper complexes to form trimeric and tetrameric structures in the gas phase. researchgate.net Similar phenomena could be anticipated for copper(II) isobutyrate under appropriate conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a key technique for studying paramagnetic species like copper(II) complexes. nih.gov It provides detailed information about the electronic structure, coordination geometry, and magnetic interactions in copper(II) isobutyrate. researchgate.net

For dimeric copper(II) carboxylates, the EPR spectrum is characteristic of a triplet state (S=1) arising from the magnetic coupling between the two Cu(II) ions (each with S=1/2). The spectrum can be described by a spin Hamiltonian that includes terms for the Zeeman interaction (g-tensor), the zero-field splitting (D and E parameters), and the hyperfine coupling to the copper nuclei (A-tensor). cdnsciencepub.com

An EPR study of polycrystalline copper(II) benzoate, a related dimeric carboxylate, yielded the following spin Hamiltonian parameters: gₓ = 2.048, gᵧ = 2.074, g₂ = 2.345, D = 0.3311 cm⁻¹, and E = 0.0147 cm⁻¹. cdnsciencepub.com These parameters provide insight into the geometry and the nature of the magnetic coupling in the dimer. The non-zero E value indicates a deviation from axial symmetry. Similar studies on copper(II) propionate have also been reported. researchgate.net

The g-values are indicative of the electronic ground state of the Cu(II) ion. For many copper(II) complexes with a dx²-y² ground state, g∥ > g⊥ > 2.0023. The hyperfine coupling constant, A, provides information about the covalency of the copper-ligand bonds.

Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide even more detailed information about the coordination environment of the copper(II) ions, including the identification of coordinating atoms and their distances from the copper center. rsc.orgnih.gov

Characterization of Cu(II) Electronic Structure and Magnetic Interactions

The electronic structure and magnetic properties of copper(II) isobutyrate are intrinsically linked to its d⁹ electron configuration and its common adoption of a dimeric "paddle-wheel" structure. Advanced spectroscopic techniques provide profound insights into these characteristics.

The Cu(II) ion, with its d⁹ configuration, is subject to Jahn-Teller distortion, which lifts the orbital degeneracy and typically results in a complex with lower symmetry, such as a distorted octahedron. acs.org In an idealized octahedral field, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. acs.org For Cu(II), this leads to a ²E_g ground state which is unstable and distorts, often resulting in an elongated axial geometry where the dₓ²-y² orbital is the highest in energy and contains the unpaired electron. acs.orgsrce.hr

Circular dichroism (c.d.) spectroscopy on copper(II) isobutyrate dissolved in an optically active solvent has been used to probe the d-d electronic transitions. cdnsciencepub.com These studies suggest that the d-orbital energies are ordered as dₓ²-y² > d₂² > dₓᵧ > dₓz ≈ dᵧz. cdnsciencepub.com The observed c.d. spectrum shows multiple transitions under a single absorption band, allowing for a more detailed assignment than absorption spectroscopy alone. cdnsciencepub.com

Magnetic Interactions and EPR Spectroscopy

In many carboxylate complexes, two copper(II) ions are bridged by four carboxylate ligands to form a dinuclear structure. researchgate.netresearchgate.netcdnsciencepub.com This proximity allows for a magnetic interaction, known as superexchange, to be mediated by the bridging carboxylate groups. researchgate.net In copper(II) isobutyrate and related compounds, this interaction is typically antiferromagnetic, meaning the spins of the two unpaired electrons on the adjacent Cu(II) centers align in opposite directions. oup.com This coupling results in a diamagnetic singlet ground state (S=0) and a paramagnetic triplet excited state (S=1) at a slightly higher energy. cdnsciencepub.comoup.com

The energy separation between the singlet and triplet states is defined as -2J, where J is the exchange coupling constant. This value can be determined from magnetic susceptibility measurements performed over a range of temperatures. oup.comrsc.org Studies comparing a series of copper(II) dialkylacetates have shown that the extent of this antiferromagnetic interaction is influenced by the acid strength (pKa) of the parent carboxylic acid; a stronger acid generally leads to a weaker magnetic interaction. oup.com For a urea (B33335) adduct of copper(II) isobutyrate, the singlet-triplet separation (-2J) was found to be 330 cm⁻¹, indicating a significant antiferromagnetic coupling. oup.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the paramagnetic triplet (S=1) state. srce.hrcdnsciencepub.com Since single crystals of many copper(II) carboxylates are difficult to obtain, studies are often performed on polycrystalline (powder) samples. cdnsciencepub.com The EPR spectrum of such a triplet state is described by a spin Hamiltonian that includes the zero-field splitting parameters, D and E, which describe the splitting of the triplet state in the absence of an external magnetic field, and the anisotropic g-tensor values (gₓ, gᵧ, g_z or g|| and g⊥). researchgate.netcdnsciencepub.com These parameters provide detailed information on the symmetry of the complex and the distance between the two copper ions. For dimeric copper(II) carboxylates, typical EPR parameters indicate an axial or nearly axial symmetry. researchgate.netcdnsciencepub.com

Table 1: Representative EPR Spectroscopic Parameters for Dimeric Copper(II) Carboxylates This table presents typical values for related dimeric copper(II) carboxylate complexes to illustrate the parameters obtained from EPR studies. The values are for the S=1 triplet state.

| Compound | g∥ | g⊥ | D (cm⁻¹) | Reference |

|---|---|---|---|---|

| Copper(II) Benzoate | 2.345 | 2.061 (avg) | 0.3311 | cdnsciencepub.com |

Table 2: Magnetic Properties of Copper(II) Carboxylate Adducts This table compares the magnetic properties of adducts of copper(II) isobutyrate and related compounds.

| Compound | Magnetic Moment (μ_eff) [B.M.] | Singlet-Triplet Separation (-2J) [cm⁻¹] | Parent Acid pKa | Reference |

|---|---|---|---|---|

| Cu[(CH₃)₂CHCOO]₂ · (NH₂)₂CO | 1.33 | 330 | 4.63 | oup.com |

| [Cu(NO₃)₂(4-C₅H₁₁NCOO)₂]·3H₂O | - | 330 | 4.03 | oup.com |

V. Coordination Chemistry and Supramolecular Architecture

Ligand Design and Substitution Reactions

The isobutyrate ligand, the conjugate base of isobutyric acid, plays a crucial role in defining the coordination environment around the copper(II) ion. Its branched structure distinguishes it from linear carboxylates and can influence the steric accessibility and electronic interactions within the complex. Copper(II) i-butyrate serves as a valuable precursor in synthetic chemistry, enabling the preparation of more complex mixed-ligand copper complexes and heteronuclear metal clusters through ligand substitution reactions. The i-butyrate ligands can be displaced by other ligands, such as chloride or acetate (B1210297) ions, under appropriate reaction conditions, demonstrating the dynamic nature of ligand exchange in copper coordination chemistry. libretexts.orgchemguide.co.uk

Formation of Discrete Complexes and Extended Coordination Polymers

A characteristic structural motif for copper(II) carboxylates, including copper(II) i-butyrate, is the dimeric "paddle-wheel" structure. In this arrangement, two copper(II) ions are bridged by four carboxylate ligands, forming a central Cu2 core. libretexts.orgnih.gov This discrete dimeric unit is a common secondary building block in coordination chemistry. While copper(II) i-butyrate itself primarily exists as discrete dimers, the incorporation of additional bridging ligands, such as dicarboxylic acids or nitrogen-containing heterocycles like pyrazoles, can lead to the formation of extended one-, two-, or three-dimensional coordination polymers. acs.orgresearchgate.netacs.orgbendola.comunibo.itmdpi.com The dimensionality and topology of these extended structures are often dictated by the length, flexibility, and coordination modes of the ancillary bridging ligands. acs.orgcsic.es

Role of Carboxylate Basicity in Coordination Motif Development

The basicity of carboxylate ligands is a significant factor influencing the self-assembly of copper(II) ions into various nuclearities and coordination architectures. For instance, in reactions involving copper(II) carboxylates and pyrazole, the basicity of the carboxylate anion can direct the formation of mono-, di-, tri-, or hexanuclear species, and subsequently, coordination polymers. acs.orgunibo.it Carboxylates with higher basicity tend to favor the formation of less nuclear species, such as mononuclear or dinuclear complexes, over the formation of more complex polynuclear aggregates or extended networks. While specific comparative basicity data for isobutyrate in this context is not detailed in the provided literature snippets, the general principle highlights how the electronic properties of the carboxylate ligand can tune the resulting coordination motif. acs.orgunibo.it

Metal-Metal Interactions and Distances in Polynuclear Clusters

The paddle-wheel structure of dimeric copper(II) carboxylates inherently involves close proximity between the two copper(II) centers, facilitating significant metal-metal interactions. nih.gov These interactions typically manifest as antiferromagnetic coupling, leading to a reduction or quenching of the paramagnetic character of the individual copper(II) ions at lower temperatures. nih.gov The Cu-Cu distances within these dimeric units are generally in the range of 2.5 to 2.6 Å. For example, copper(II) n-butyrate exhibits a Cu-Cu distance of 2.556(2) Å, researchgate.net while copper(II) acetate dimers are also characterized by similar distances. libretexts.orgnih.gov These close metal-metal contacts are mediated by the bridging carboxylate ligands, which allow for direct or indirect electronic communication between the metal centers.

Crystal Engineering Principles Applied to Copper(II) i-Butyrate Systems

Compound List

Copper(II) i-butyrate

Vi. Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely employed computational quantum mechanical modeling method used to investigate the electronic structure of materials. For copper(II) complexes, DFT calculations are instrumental in predicting molecular geometries, electronic configurations, and bonding patterns.

DFT calculations are utilized to determine the most stable molecular geometries and electronic structures of copper(II) complexes. Studies on related copper(II) compounds, often employing functionals like B3LYP, suggest that copper centers typically adopt square-planar or distorted square-planar coordination geometries nih.govmdpi.comacs.org. Theoretical optimizations indicate that bond lengths around coordinating atoms can exhibit slight variations depending on the phase (gas vs. solvent) nih.gov. For copper(II) cations, geometries with four or five coordination numbers are generally found to be the most stable cuni.czcuni.cz.

Electronic structure predictions include the determination of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their corresponding energy gap (HOMO-LUMO gap) mdpi.comacs.org. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, is used to quantify charge distribution, revealing that copper atoms typically carry significant positive charges, while oxygen atoms of the carboxylate ligands are more negatively charged nih.govmdpi.comacs.org. Studies on cobalt(II) complexes with isobutyrate ligands highlight that structural properties can be influenced by isomerism within the carboxylate chain mdpi.com.

Table 1: Representative DFT-Predicted Geometrical Parameters for Copper(II) Complexes

| Parameter | Value (Å) | Compound/Context | Reference |

| Cu-O Bond Length | 1.9 – 2.4 | General Cu(II) complexes in ammine-aqua environment | cuni.cz |

| Cu-O Bond Length | 1.652 | Bond-valence parameter (RCu-O) | nih.gov |

| Cu-Cu Distance | 3.131(3) | Trinuclear Cu3 core (e.g., carboxylate) | researchgate.net |

| Bond Angle (in-plane) | 87.782(4) - 173.222(4) | Square planar geometry in Schiff-base complexes | nih.gov |

The analysis of bonding characteristics in copper(II) complexes using DFT focuses on understanding the nature and strength of interactions between the copper ion and its ligands. The covalency of copper-ligand bonds is a key aspect, with the choice of DFT functional significantly impacting the description of these interactions nih.gov.

Table 2: Representative Electronic Structure Parameters from DFT Studies on Copper Complexes

| Parameter | Value/Description | Compound/Context | Reference |

| NBO Charge (Cu) | Positive (e.g., +1.5 to +2.0) | Generally positive for Cu(II) centers | nih.govmdpi.com |

| NBO Charge (O) | Negative (e.g., -0.8 to -1.2) | Carboxylate oxygen atoms | nih.govmdpi.com |

| HOMO-LUMO Gap | Within semiconductor region | Cu(II)–DCM complex | mdpi.com |

| HOMO-LUMO Gap | Reported for copper clusters | Copper clusters | acs.org |

| Bond Valence (Co-N) | 1.727 Å (parameter) | Cobalt(II) complexes with 2-apy ligand | mdpi.com |

| Bond Valence (Co-O) | 1.685 Å (parameter) | Cobalt(II) complexes with 2-apy ligand | mdpi.com |

DFT and its time-dependent extension (TD-DFT) are powerful tools for simulating spectroscopic properties, allowing for the prediction and interpretation of experimental data.

UV-Vis Spectroscopy: TD-DFT calculations are used to simulate electronic transitions, often predicting absorption maxima that closely match experimental observations for copper(II) complexes nih.govmdpi.comacs.org. For instance, calculated absorption peaks for some copper complexes have been found to be within nanometers of the experimentally determined values mdpi.com.

Infrared (IR) Spectroscopy: DFT calculations of vibrational frequencies are performed to assign specific IR bands to molecular vibrations, such as C=O, C-O, and metal-ligand stretches nih.govmdpi.comresearchgate.net. The calculated frequencies generally show good agreement with experimental data, with minor deviations often attributable to crystal packing or solvent effects nih.govmdpi.comresearchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic copper(II) complexes, DFT can be used to predict EPR parameters, offering insights into the electronic and magnetic environment of the metal ion nih.govijcce.ac.ir.

Vii. Mechanistic Studies of Reactivity

Catalytic Reaction Mechanisms

Copper(II) isobutyrate serves as a versatile catalyst or precatalyst in a variety of organic reactions. Its efficacy stems from the ability of the copper center to cycle through multiple oxidation states, facilitating bond formation and functionalization through diverse mechanistic routes.

Copper-catalyzed carbon-carbon bond formation is a cornerstone of organic synthesis. While the specific intermediates involving copper(II) isobutyrate are not always fully elucidated, mechanistic studies of related copper complexes provide a framework for understanding its role. These reactions can proceed through various pathways, often involving organocopper(III) intermediates.

In directed C–H functionalization reactions, a proposed mechanism involves the initial activation of a C–H bond at a copper(II) center to form a cyclometalated Cu(II) complex. nih.gov This intermediate can then be oxidized to a transient, highly reactive copper(III) species. Subsequent reductive elimination from this Cu(III) center forms the new C–C bond and regenerates a catalytically active copper(I) species, which can be reoxidized to copper(II) to complete the catalytic cycle. In some cases, particularly in Heck-type coupling reactions, a radical pathway may be involved, where a Cu(II) intermediate facilitates the formation of a carbon-centered radical that participates in the bond-forming step. nih.gov

Table 1: Proposed Intermediates in Copper-Catalyzed C-C Bond Formation

| Intermediate Type | Copper Oxidation State | Role in Catalytic Cycle |

|---|---|---|

| Cyclometalated Complex | Cu(II) | Formed after initial C-H activation. |

| Organocopper Complex | Cu(III) | Transient species preceding reductive elimination. |

This table provides a generalized summary of intermediates proposed in copper-catalyzed reactions, which are applicable to catalysts like copper(II) isobutyrate.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, widely used for its reliability and efficiency in forming 1,4-disubstituted 1,2,3-triazoles. nih.goved.ac.uk Although the catalytically active species is copper(I), Cu(II) salts like copper(II) isobutyrate are frequently used as precatalysts. nih.govnih.gov The Cu(II) is reduced in situ to Cu(I) by a reducing agent, such as sodium ascorbate, or by the alkyne substrate itself. nih.govnih.gov

Mechanistic studies using copper(II) acetate (B1210297), a close analog of copper(II) isobutyrate, have identified a dual catalytic cycle in some systems. nih.goved.ac.uk In this model, the first phase involves the Glaser–Hay coupling of the terminal alkyne, which produces a diyne byproduct and, crucially, reduces Cu(II) to the catalytically competent Cu(I) species. nih.goved.ac.uk This Cu(I) then enters the primary CuAAC catalytic cycle. The key steps of the CuAAC cycle are:

Formation of a copper(I)-acetylide intermediate. nih.gov

Coordination of the azide to the copper center.

Cyclization to form a six-membered copper-containing ring.

Protonolysis to release the triazole product and regenerate the copper(I) catalyst.

Quantum mechanical studies have shown that the copper catalyst transforms the reaction from a concerted process to a stepwise one, significantly lowering the activation barrier. nih.gov The formation of multinuclear copper acetylide species has been proposed to be a key feature of the reaction mechanism. nih.govnih.gov

While radical pathways are common in copper catalysis, non-radical mechanisms also play a significant role in C–H functionalization. These pathways often provide greater control over selectivity. One prominent non-radical mechanism is Concerted Metalation-Deprotonation (CMD) . This mechanism is characteristic of late transition metals in higher oxidation states and is effective for electron-rich aromatic systems. youtube.com In this pathway, the C–H bond cleavage occurs in a single step involving the copper center and a base, avoiding the formation of discrete radical or organometallic intermediates.

Another significant non-radical pathway involves well-defined organometallic intermediates. In aminoquinoline-directed C–H functionalization, an isolable anionic cyclometalated Cu(II) complex can be formed at room temperature following C–H activation. nih.gov This stable intermediate can then be oxidized to a transient diamagnetic Cu(III)-σ-aryl species. This higher-valent copper complex subsequently undergoes C–C or C-heteroatom bond formation via reductive elimination, which is a two-electron process, thus avoiding radical intermediates. nih.gov

Copper(II) carboxylates, including copper(II) isobutyrate, commonly exist as dinuclear "paddlewheel" structures. nih.govmdpi.com In this arrangement, two copper atoms are bridged by four carboxylate ligands. nih.govmdpi.com These dimeric structures can play a crucial role in catalysis.

However, the role of dimeric structures is not universally beneficial for all reaction types. In certain light-induced photocatalytic reactions, it has been proposed that dimeric copper(II) carboxylates are photocatalytically inactive. nih.gov In these specific cases, the formation of catalytically active monomeric copper(II) species, facilitated by coordinating solvents or ligands, is considered essential for the reaction to proceed. nih.gov This highlights that the influence of the dimeric structure is highly dependent on the specific reaction mechanism at play.

Chemical Transformation Pathways

Beyond its catalytic roles, the copper center in copper(II) isobutyrate can undergo direct chemical transformations, primarily through oxidation-reduction reactions. These transformations are fundamental to its ability to act as a catalyst and are also relevant in stoichiometric processes.

The rich redox chemistry of copper is central to the function of copper(II) isobutyrate. The copper center can readily access multiple oxidation states, most commonly Cu(I), Cu(II), and Cu(III), allowing it to participate in both one-electron and two-electron transfer processes. nih.gov

Key Redox Couples:

Cu(II) / Cu(I) Reduction: This is arguably the most important redox process for copper(II) carboxylates in catalysis. The reduction from the stable Cu(II) state to the active Cu(I) state is the initiating step for many reactions, including the CuAAC. nih.gov This reduction can be induced by external reducing agents or by substrates in the reaction mixture. nih.govnih.gov Photochemical processes can also achieve this transformation through ligand-to-metal charge transfer (LMCT), where irradiation of a Cu(II)-carboxylate complex leads to the formation of Cu(I) and a carboxylate radical. acs.org

Cu(II) / Cu(III) Oxidation: The oxidation of Cu(II) to the less stable but highly reactive Cu(III) state is a key step in many C–H functionalization and cross-coupling reactions. nih.govnih.gov This step typically requires an external oxidant and allows for powerful two-electron bond-forming pathways via reductive elimination from the Cu(III) center. nih.govnih.gov

Electrochemical studies on dimeric Cu(II) carboxylates have confirmed the accessibility of both redox couples, showing one couple attributed to the Cu(II)/Cu(I) reduction and another to the Cu(II)/Cu(III) interconversion. nih.gov The ability of the copper center in copper(II) isobutyrate to cycle between these oxidation states is the foundation of its diverse reactivity.

Table 2: Common Redox Transitions for Copper(II) Isobutyrate

| Process | Initial State | Final State | Electron Change | Relevance |

|---|---|---|---|---|

| Reduction | Cu(II) | Cu(I) | +1e⁻ | Activation for CuAAC, atom transfer reactions. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Copper(II) isobutyrate |

| Copper(II) acetate |

| Sodium ascorbate |

Ligand Exchange and Complex Formation Dynamics

Copper(II) ions in solution are known to form coordination complexes with various ligands. wikipedia.org In an aqueous environment, the Cu(II) ion typically exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. This complex is characterized by a high water exchange rate, meaning the water ligands are labile and can be readily substituted by other ligands. wikipedia.orgyoutube.com The formation of copper(II) isobutyrate involves the substitution of these water ligands by isobutyrate anions (CH₃)₂CHCOO⁻.

The substitution process can be represented by the following equilibrium: [Cu(H₂O)₆]²⁺ + 2(CH₃)₂CHCOO⁻ ⇌ [Cu((CH₃)₂CHCOO)₂(H₂O)₄] + 2H₂O

The stability of the resulting copper(II) isobutyrate complex is influenced by factors such as the chelate effect and the electronic properties of the isobutyrate ligand. While specific kinetic studies on the ligand exchange dynamics of copper(II) isobutyrate are not extensively detailed in the literature, the mechanism for such reactions involving copper(II) complexes is generally considered to be associative. nih.gov In an associative mechanism, the incoming ligand transiently binds to the copper center, forming a higher-coordination intermediate before the departure of the leaving ligand (in this case, water).

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to investigate ligand exchange reactions involving copper(II) complexes. nih.gov By analyzing the changes in the EPR spectrum upon the addition of a new ligand, researchers can deduce the formation of mixed-ligand complexes and calculate the equilibrium constants and thermodynamic parameters (ΔH⁰, ΔG⁰, and ΔS⁰) for the exchange reaction. nih.gov Such studies on analogous systems, like copper(II) dithiocarbamates, demonstrate that the formation of stable 1:1 mixed-ligand complexes is a common feature of copper(II) chemistry. nih.gov

Thermal Decomposition Mechanisms

The thermal decomposition of copper(II) carboxylates, including copper(II) isobutyrate, is a complex process involving multiple steps and the potential for stepwise reduction of the copper cation (Cu²⁺ → Cu⁺ → Cu⁰). rsc.org The nature of the decomposition products—both solid residues and evolved gases—is highly dependent on the experimental conditions, particularly the surrounding atmosphere.

Evolved Gas Analysis (EGA) and Volatilization Processes

Evolved Gas Analysis (EGA) is a crucial technique for elucidating thermal decomposition mechanisms by identifying the gaseous products released as a sample is heated. measurlabs.com This is typically achieved by coupling a thermogravimetric analyzer (TGA), which measures mass loss as a function of temperature, with a gas analyzer like a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. mt.commdpi.com

When copper(II) isobutyrate is heated, the isobutyrate ligands decompose, leading to the evolution of a mixture of gases. The fragmentation of the isobutyrate moiety is expected to produce carbon dioxide (CO₂) and carbon monoxide (CO), along with various organic fragments derived from the isopropyl group. The volatilization processes can be tracked by identifying these gaseous species.

A hypothetical TGA-MS analysis of copper(II) isobutyrate would likely detect the following gaseous products, identified by their mass-to-charge ratio (m/z):

| Expected Gaseous Product | Chemical Formula | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|

| Water | H₂O | 18, 17 |

| Carbon Monoxide | CO | 28 |

| Carbon Dioxide | CO₂ | 44 |

| Propane | C₃H₈ | 44, 29, 43 |

| Propene | C₃H₆ | 42, 41 |

| Acetone | (CH₃)₂CO | 58, 43 |

Influence of Atmosphere on Decomposition Products and Copper Redox Behavior

The composition of the atmosphere during thermal analysis has a profound effect on the reaction pathway and the final solid products. The redox state of the copper center is particularly sensitive to the presence or absence of oxygen.

Inert Atmosphere (e.g., Nitrogen, Vacuum): Under inert conditions, the decomposition of copper(II) carboxylates often proceeds through a reductive pathway. rsc.org For copper(II) isobutyrate, the decomposition is expected to occur in stages. A similar pattern is observed in the decomposition of copper(II) squarate, which involves a stepwise reduction of the cation. rsc.org The first stage would likely involve the reduction of copper(II) to copper(I), potentially forming copper(I) isobutyrate. As the temperature increases, this intermediate would further decompose to yield metallic copper (Cu⁰) as the final solid residue. rsc.orgrsc.org The organic ligands are pyrolyzed, releasing the gaseous products listed in the table above.

Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of an oxidizing atmosphere like air or oxygen, the decomposition mechanism changes significantly. rsc.org The organic isobutyrate ligands undergo combustion, producing primarily carbon dioxide and water. The copper component is simultaneously oxidized or remains in an oxidized state. The final solid product is typically a copper oxide. rsc.org

The specific copper oxide formed depends on the temperature. At lower to intermediate temperatures, the thermodynamically stable copper(II) oxide (CuO) is the expected product. youtube.com However, at very high temperatures (approaching 1000 °C or higher), CuO can itself decompose to form copper(I) oxide (Cu₂O) and release oxygen. ucr.edu This two-step decomposition of CuO to Cu₂O and subsequently to elemental copper has been confirmed at high heating rates. ucr.edu Therefore, depending on the final temperature of the experiment in an oxidizing atmosphere, the final copper redox state could be Cu(II) in CuO or Cu(I) in Cu₂O.

The influence of the atmosphere on the final products is summarized in the table below.

| Atmosphere | Expected Final Solid Product | Final Copper Redox State | Primary Gaseous Products |

|---|---|---|---|

| Inert (e.g., N₂) | Metallic Copper | Cu(0) | CO, CO₂, Hydrocarbons |

| Oxidizing (e.g., Air) | Copper(II) Oxide (CuO) or Copper(I) Oxide (Cu₂O) | Cu(II) or Cu(I) | CO₂, H₂O |

Viii. Applications in Materials Science and Catalysis

Precursors for Copper-Containing Materials

Copper(II) carboxylates, including copper(II) isobutyrate, serve as valuable precursors for the synthesis of a range of copper-containing materials. The organic carboxylate ligand can be readily removed through thermal treatment, leaving behind copper or copper oxide in a controlled manner.

Copper(II) carboxylate complexes are employed in the fabrication of thin films and nanoparticles. nih.gov Dinuclear copper(II) carboxylate complexes can be utilized in both vapor and 'wet' deposition methods to produce metal or metal oxide materials, including those on the nanoscale. nih.gov For instance, thin films of copper oxides can be synthesized using the Successive Ionic Layer Adsorption and Reaction (SILAR) method, which involves the initial adsorption of a cationic precursor like Cu+ on a substrate. nih.gov

The thermal decomposition of copper(II) carboxylates is a common method for producing copper and copper oxide nanoparticles. For example, copper nano/microparticles can be synthesized by the thermal decomposition of a copper precursor, such as copper acetate (B1210297) monohydrate, in a high-boiling solvent. nih.govtubitak.gov.tr These particles can subsequently be converted to copper oxide nano/microparticles through heat treatment. nih.govtubitak.gov.tr The synthesis of copper oxide (CuO) nanoparticles can also be achieved through the solid-state thermal decomposition of Schiff base copper(II) complexes at elevated temperatures. ijpbs.com Research has shown that pure CuO nanoparticles with good crystallinity can be produced by annealing the precursor complex in a furnace. ijpbs.com

The table below summarizes different methods for the synthesis of copper-based nanoparticles using copper carboxylate precursors.

| Precursor | Synthesis Method | Product | Average Particle Size | Reference |

|---|---|---|---|---|

| Copper(II) acetate monohydrate | Thermal decomposition in octadecene | Copper nano/microparticles | ~87 ± 19 nm (minimum Feret's diameter) | nih.gov |

| Schiff base Copper(II) complex | Solid-state thermal decomposition | Copper oxide (CuO) nanoparticles | 10-40 nm | ijpbs.com |

| Double-helical dinuclear copper(II) Schiff-base complexes | Thermal decomposition in air | Copper oxide (CuO) nanoparticles | Not specified | researchgate.net |

Copper is a critical component of many high-temperature superconductors, most notably the yttrium barium copper oxide (YBCO) family of materials. wikipedia.orgtaylorandfrancis.com The synthesis of these complex ceramic materials often involves the use of high-purity metal precursors that can be intimately mixed at the atomic or molecular level to ensure the formation of the correct crystal structure upon heating.

Metal acetates, including copper acetate, are utilized as precursors in a modified thermal decomposition technique for synthesizing YBCO superconductors. researchgate.net This method allows for the effective dissolution of yttrium, barium, and copper ions, leading to a more ordered distribution and enhanced superconducting properties compared to traditional solid-state reaction methods. researchgate.net The use of carboxylate precursors can lead to a more homogeneous and denser microstructure in the final YBCO material, which is beneficial for its superconducting characteristics. researchgate.net

Copper(II) carboxylates are fundamental building blocks in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. Copper(II) ions, when combined with carboxylate-containing organic linkers, can form a wide variety of MOF architectures with diverse properties and applications.

The synthesis of ultra-small MOF nanocrystals composed of copper(II) ions and carboxylate linkers has been demonstrated. rsc.org These nanocrystals are well-dispersed in nonpolar solvents, making them suitable for applications in functional thin-film devices. rsc.org Furthermore, two-dimensional (2D) MOFs derived from copper(II) and amino benzoic acid have been synthesized and shown to exhibit ultrafast adsorption of organic dyes. nih.gov The development of copper(II) dicarboxylate MOFs through an in situ reaction between dicarboxylic acids and a copper current collector has also been reported, with applications in battery materials. rsc.org

The table below provides examples of copper-based MOFs synthesized from carboxylate linkers and their potential applications.

| Copper Source | Carboxylate Linker | MOF Dimensionality | Potential Application | Reference |

|---|---|---|---|---|

| Copper(II) ions | Various carboxylates | Not specified (nanocrystals) | Functional thin film devices | rsc.org |

| Copper(II) | Amino benzoic acid | 2D | Ultrafast dye adsorption | nih.gov |

| Copper current collector | Dicarboxylic acids | Not specified | Battery electrodes | rsc.org |

| Copper(II) | 1,3,5-benzenetricarboxylic acid | Not specified | Photocatalytic degradation of dyes | researchgate.netnih.gov |

| Copper(II) | 5-aminoisophthalic acid | 3D (from 2D sheets) | Volatile organic compound (VOC) adsorption | researchgate.net |

Homogeneous and Heterogeneous Catalysis

Copper compounds are widely recognized for their catalytic activity in a multitude of organic reactions. researchgate.netbeilstein-journals.orgnih.gov The accessibility of multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) allows copper to participate in both one- and two-electron transfer processes, making it a versatile catalyst. beilstein-journals.orgnih.gov

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comsemanticscholar.org These reactions are often more cost-effective and sustainable alternatives to those catalyzed by precious metals like palladium. beilstein-journals.org Copper catalysts can promote various coupling reactions, including those that form C-C bonds. youtube.comyoutube.com For instance, copper(I) iodide, in the absence of palladium, has been shown to catalyze the coupling of aryl halides with terminal alkynes. semanticscholar.org

While specific studies focusing solely on copper(II) isobutyrate as a catalyst for carbon-carbon coupling reactions are not extensively detailed in the provided search results, the broader class of copper compounds, including Cu(II) salts like copper(II) acetate, are known to be effective catalysts or pre-catalysts in such transformations. researchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.gov This reaction involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne. While the active catalyst is a Cu(I) species, the reaction is often initiated using a Cu(II) salt, such as copper(II) sulfate or copper(II) acetate, in the presence of a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov This in situ reduction generates the necessary Cu(I) catalyst.

The CuAAC reaction is remarkably versatile and has found widespread applications in bioconjugation, drug discovery, and materials science. nih.govmdpi.comacs.org The use of copper-based catalysts, including those derived from simple Cu(II) salts, has been instrumental in the broad adoption of this powerful ligation chemistry. organic-chemistry.orgmdpi.com Mechanochemical approaches using Cu(II) acetate monohydrate have also been successfully employed for CuAAC reactions, offering a solvent-free synthetic route. nih.gov

C-H Functionalization Reactions

Copper-catalyzed carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. Within this field, copper(II) carboxylates are recognized as effective catalysts or precatalysts. While specific research focusing exclusively on copper(II) isobutyrate is not extensively documented, the principles governing the reactivity of copper(II) carboxylates provide a strong basis for understanding its potential role.

The carboxylate ligand in a copper(II) salt can play a crucial role in the C-H activation step. Studies have shown that the nature of the carboxylate can modulate the reactivity of the copper center. For instance, more soluble copper(II) salts, such as copper(II) pivalate and copper(II) 2-ethylhexanoate, have demonstrated comparable or enhanced reactivity in C-H functionalization reactions when compared to the more commonly used copper(II) acetate nih.gov. Given that copper(II) isobutyrate shares structural similarities with these compounds, it is plausible that it could exhibit similar catalytic activity.

Research into copper-catalyzed C-H activation has revealed that the carboxylate anion can act as an internal base or proton shuttle, facilitating the deprotonation of the C-H bond in a concerted metalation-deprotonation (CMD) mechanism. The electronic properties of the carboxylate ligand can influence the efficiency of this process. While the isobutyrate ligand is not strongly electron-withdrawing, its steric bulk and solubility characteristics in organic solvents could offer advantages in specific substrate systems.

The table below summarizes the types of C-H functionalization reactions where copper carboxylates have been successfully employed, and where copper(II) isobutyrate could potentially be applied.

| C-H Functionalization Reaction Type | Substrate Class | Potential Role of Copper(II) Isobutyrate |

| Arylation | (Hetero)arenes | As a catalyst for direct C-H arylation, potentially influencing regioselectivity through its steric profile. |

| Amination | Anilines, amides | Facilitating intramolecular or intermolecular C-N bond formation. |

| Oxidation/Hydroxylation | Arenes, alkanes | As a precursor to the active copper species in oxidative C-H bond transformations. |

| Carboxylation | Terminal alkynes | Potentially participating in the catalytic cycle for the introduction of a carboxyl group. |

Detailed research findings on various copper salts highlight the versatility of copper catalysis in C-H functionalization. For example, copper nanoparticles and various copper(II) salts have been used for the oxidative coupling of formamides with phenols and amines nih.gov. Furthermore, copper(II) salts are effective in the acetoxylation of non-directed arenes, a reaction where the carboxylate ligand is directly involved in the functionalization nih.gov. These examples underscore the potential for copper(II) isobutyrate to be an active component in similar catalytic systems.

Development of Molecularly Defined Copper Catalysts

The development of molecularly defined, or single-site, copper catalysts is a significant goal in catalysis research. These catalysts offer the potential for greater control over reactivity, selectivity, and for mechanistic elucidation compared to catalysts generated in situ from simple salts. Copper(II) carboxylates, including copper(II) isobutyrate, can serve as valuable precursors for the synthesis of such well-defined catalytic species.

The synthesis of molecularly defined catalysts often involves the reaction of a copper(II) salt with a specifically designed organic ligand. The carboxylate ligands can be readily displaced by the desired ligand, making copper(II) carboxylates convenient starting materials. The choice of the carboxylate can influence the ease of synthesis and the purity of the final complex. For instance, the solubility of the copper(II) carboxylate precursor in the reaction solvent is a critical factor.

While the direct use of copper(II) isobutyrate as a precursor is not widely reported, the synthesis of various well-defined copper complexes from other copper(II) carboxylates, such as copper(II) acetate, is common practice. These complexes are then used in a variety of catalytic applications, including polymerization reactions and oxidation catalysis researchgate.netresearchgate.net.

The table below outlines the general steps and considerations for using a copper(II) carboxylate like copper(II) isobutyrate as a precursor for a molecularly defined catalyst.

| Synthesis Step | Description | Role of Copper(II) Isobutyrate |

| Ligand Synthesis | Design and synthesis of a specific organic ligand to control the coordination environment of the copper center. | Not directly involved. |

| Complexation | Reaction of the ligand with a copper(II) salt. | Serves as the source of the copper(II) ion. The isobutyrate ligands are displaced by the new ligand. |

| Isolation and Purification | The resulting molecularly defined copper complex is isolated and purified. | The properties of the isobutyrate salt (e.g., solubility) can affect the ease of this step. |

| Characterization | The structure and properties of the new complex are determined using various analytical techniques (e.g., X-ray crystallography, spectroscopy). | Not directly involved. |

The development of these catalysts is crucial for advancing our understanding of reaction mechanisms and for designing more efficient and selective catalytic processes. The use of copper(II) carboxylates as precursors is a foundational aspect of this area of research, and by extension, copper(II) isobutyrate represents a potentially useful, though currently underutilized, starting material for the synthesis of novel, molecularly defined copper catalysts.

Ix. Mechanistic Insights into Biological Interactions Non Clinical Focus

Molecular-Level Interaction with Biological Components

Copper(II) ions, when released or available from compounds like Copper(II) isobutyrate, can interact with various biological macromolecules. These interactions are often mediated by the copper ion's ability to coordinate with electron-donating atoms present in biomolecules, such as nitrogen, oxygen, and sulfur.

DNA Interactions: Copper complexes are known to interact with DNA through various mechanisms, including intercalation between base pairs, groove binding, or covalent attachment to the DNA backbone researchgate.netnih.govrsc.orgnih.govbiorxiv.org. These interactions can lead to DNA damage, strand breaks, or interference with DNA replication and transcription, thereby impacting cellular function and viability. The presence of ligands, such as isobutyrate, can influence the mode and affinity of DNA binding rsc.orgnih.gov.

Lipid Interactions: Copper ions can also interact with lipids, potentially leading to lipid peroxidation. This process, often a consequence of oxidative stress, damages cell membranes by altering their fluidity and integrity nih.govwindows.net.

Redox Activity of Copper Ions in Biological Contexts

Copper is a redox-active metal, existing primarily in the Cu(I) and Cu(II) oxidation states. This redox cycling is central to many of its biological activities. Copper(II) isobutyrate, upon dissociation or interaction, can release Cu(II) ions that readily participate in these redox reactions.